N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S2/c1-2-22(19,20)14-7-8-16-13(18)17(10-5-6-10)12(15-16)11-4-3-9-21-11/h3-4,9-10,14H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGZDVAZFOXYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide involves several steps:
Cyclopropylation: : Starting with a cyclopropyl ketone, the cyclopropyl group is introduced.
Thiophene Incorporation: : The thiophen-2-yl group is integrated through a series of coupling reactions.
Formation of the 1,2,4-Triazole Ring: : Utilizing diazotization followed by cyclization under controlled temperatures and conditions.
Ethylation and Sulfonamidation: : Final steps involve adding the ethanesulfonamide group through ethylation and sulfonamidation reactions.
Industrial Production Methods
Industrial production scales up the above synthetic routes with optimization for yield and purity. Key focuses include:
Utilizing high-pressure reactors for efficient cyclization.
Employing continuous flow processes to manage the integration of volatile intermediates.
Strict control of reaction temperatures and pH to ensure the desired product without side reactions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound participates in:
Oxidation: : Undergoes oxidation with agents like KMnO4 to form sulfoxides and sulfones.
Reduction: : Reacts with reducing agents such as NaBH4 to yield reduced triazole derivatives.
Substitution: : Acts as a nucleophile in substitution reactions with halides.
Common Reagents and Conditions Used
Oxidation Reagents: : KMnO4, H2O2.
Reduction Reagents: : NaBH4, LiAlH4.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed from these Reactions
The primary products include:
Sulfoxides and Sulfones: from oxidation reactions.
Reduced triazoles: from reduction reactions.
Substituted triazoles: from nucleophilic substitution reactions.
Scientific Research Applications
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide has broad applications:
Chemistry: : Used as an intermediate in organic synthesis and a ligand in coordination chemistry.
Biology: : Investigated for its potential as a bioactive molecule in enzymatic studies.
Medicine: : Explored for its therapeutic potential in drug development, particularly in anti-inflammatory and anticancer research.
Industry: : Applied in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : Binding to specific enzymes and receptors, inhibiting or modulating their activity.
Pathways: : Influencing signal transduction pathways, particularly those involving thiophene and triazole motifs.
Effects: : Resulting in altered cellular responses, including anti-inflammatory effects and cytotoxicity in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table compares the target compound with structurally related 1,2,4-triazole derivatives:
Key Observations :
- The target compound’s thiophene substituent distinguishes it from analogs with aromatic sulfonyl or halophenyl groups. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets .
- Unlike the thione derivatives (e.g., compounds [7–9] in ), the target compound lacks a thione group, which could reduce tautomerism-related instability .
Spectral and Physicochemical Properties
IR and NMR data highlight structural differences:
Critical Analysis :
- The absence of ν(S-H) in the target compound’s IR spectrum (unlike thiol tautomers) confirms its stable triazole-ethanesulfonamide structure .
- Cyclopropyl protons in the target compound’s ¹H-NMR would appear as a distinct multiplet, differentiating it from analogs with phenyl or alkyl substituents .
Research Implications
- Bioactivity : The thiophene and cyclopropyl groups may enhance antimicrobial or anti-inflammatory activity compared to difluorophenyl or sulfonyl-substituted analogs, though in vivo studies are needed .
- Stability : The absence of tautomerism (vs. thione derivatives) suggests improved shelf-life and pharmacokinetic profiles .
- Synthetic Scalability : The use of ethanesulfonamide in S-alkylation could streamline synthesis compared to multi-step routes for aryl ketone derivatives .
Data Tables
Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 386.4 g/mol. Its structure incorporates a triazole moiety, a thiophene ring, and a sulfonamide group, which are known to contribute to various pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. The triazole ring is particularly notable for its role in modulating biological responses.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The unique combination of the thiophene and triazole rings enhances its bioactivity compared to simpler analogs.
Antiproliferative Effects
Research has shown that the compound may possess antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of similar triazole compounds could induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Triazole derivatives have been shown to inhibit certain enzymes involved in tumor progression and inflammation. Further studies are needed to elucidate the specific enzymes targeted by this compound .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro assays were conducted on various cancer cell lines (e.g., MOLT4 and HeLa cells) to assess the antiproliferative effects of the compound. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong antiproliferative activity at concentrations as low as 10 µM.
Q & A
Basic Question: How can synthesis conditions for this compound be optimized to achieve high yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters such as solvent choice, stoichiometry, and reaction time. For example:
- Solvent Selection : Ethanol is commonly used for refluxing intermediates due to its polarity and boiling point (e.g., compounds 4a–4f in ).
- Reduction Steps : Sodium borohydride (NaBH₄) in ethanol under reflux (4 hours) effectively reduces ketones to alcohols, as seen in the synthesis of compound 5a (81.55% yield) .
- Purification : Recrystallization from ethanol/water mixtures improves purity; ratios (e.g., 1:2 or 1:3) are critical for crystal formation .
- Catalyst Screening : Testing bases like NaOH () or alternative catalysts (e.g., triethylamine) could enhance reaction efficiency.
Basic Question: What spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- Spectroscopy :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the triazolone ring) .
- ¹H-NMR : Probes substituent environments (e.g., thiophen-2-yl protons resonate at δ 7.0–7.5 ppm) .
- Crystallography :
Advanced Question: How can computational methods streamline reaction design and mechanistic studies?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict intermediates and transition states. ICReDD’s workflow integrates computational screening to prioritize experimental conditions, reducing trial-and-error approaches .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize solvation .
- Docking Studies : For bioactivity research, dock the compound into target proteins (e.g., antimicrobial enzymes) to identify binding modes before in vitro assays .
Advanced Question: What experimental design principles apply to evaluating antimicrobial or antitumor activity?
Methodological Answer:
- Dose-Response Assays : Use MIC (minimum inhibitory concentration) tests for antimicrobial activity (). For antitumor studies, employ IC₅₀ measurements against cell lines (e.g., MCF-7) .
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only negatives.
- Statistical Validation : Apply ANOVA to compare activity across derivatives (e.g., 4a–4f) and assess significance (p < 0.05) .
Advanced Question: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Multi-Technique Validation : If NMR suggests a tautomeric form but X-ray shows a different conformation, refine the crystallographic model using SHELXL’s restraints (e.g., DFIX for bond distances) .
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., cyclopropyl ring puckering) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to explain packing vs. solution-state discrepancies .
Advanced Question: How can statistical design of experiments (DoE) improve process optimization?
Methodological Answer:
- Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) in a 2³ factorial matrix to identify interactions ().
- Response Surface Methodology (RSM) : Optimize yield/purity using central composite design (CCD) .
- Sensitivity Analysis : Rank parameters (e.g., reaction time > solvent choice) using Pareto charts to prioritize adjustments .
Advanced Question: What strategies address low crystallinity in X-ray diffraction studies?
Methodological Answer:
- Co-Crystallization : Add crystallization aids (e.g., crown ethers) to improve lattice formation.
- High-Throughput Screening : Use robotic platforms to test 96 solvent combinations (e.g., ethanol/acetone/water gradients).
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
